3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(1-methyl-1H-benzimidazol-2-yl)propanamide
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Overview
Description
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Amide formation: The brominated pyrazole can then be coupled with a benzimidazole derivative through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents like LiAlH4 or NaBH4.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other peroxides.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents like DMF or DMSO.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOIC ACID
- 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE
Uniqueness
The unique structural features of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE, such as the presence of both pyrazole and benzimidazole moieties, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H20BrN5O |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1-methylbenzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20BrN5O/c1-10(9-23-12(3)15(18)11(2)21-23)16(24)20-17-19-13-7-5-6-8-14(13)22(17)4/h5-8,10H,9H2,1-4H3,(H,19,20,24) |
InChI Key |
PTMFWLCVEMYZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=NC3=CC=CC=C3N2C)C)Br |
Origin of Product |
United States |
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